molecular formula C10H15N3O4 B1384737 4-Amino-5-(2-deoxy-b-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone CAS No. 1166395-05-6

4-Amino-5-(2-deoxy-b-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone

Cat. No.: B1384737
CAS No.: 1166395-05-6
M. Wt: 241.24 g/mol
InChI Key: WNCYEDLAIAASSK-XLPZGREQSA-N
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Description

Classification and Nomenclature Systems

The nomenclature of modified pyrimidine nucleosides follows IUPAC guidelines, which integrate the sugar and base components. For 4-amino-5-(2-deoxy-β-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone :

  • Base component : The pyrimidine ring is numbered such that the nitrogen at position 1 (N1) is bonded to the sugar. Substituents include:
    • 4-amino group (position 4)
    • 5-methyl group (position 5)
    • 1-methyl group (position 1)
    • 2-oxo group (position 2, denoted as 2(1H)-pyrimidinone) .
  • Sugar component : The β-D-2-deoxyribofuranosyl group indicates a ribose sugar lacking a hydroxyl group at the 2′ position, with the anomeric carbon (C1′) in the β-configuration .

This systematic name distinguishes it from natural nucleosides like deoxycytidine, which lacks the 1-methyl and 5-methyl substituents .

Structural Characteristics and Diversity

The compound’s structure combines a modified cytosine analog with a 2-deoxyribose sugar:

  • Base Modifications :
    • N1-methylation : Introduces steric hindrance, potentially disrupting Watson-Crick base pairing .
    • 5-methyl group : Enhances hydrophobicity and stabilizes base stacking interactions .
    • 2-oxo group : Mimics the natural keto tautomer of cytosine, preserving hydrogen-bonding potential .
  • Sugar Component :
    • The 2-deoxyribose moiety lacks a 2′-hydroxyl group, rendering the compound a DNA nucleoside analog .
    • β-D-configuration ensures proper stereochemical alignment for incorporation into nucleic acid duplexes .

Structural Comparison to Natural Nucleosides

Feature Natural Deoxycytidine 4-Amino-5-(2-Deoxy-β-D-Ribofuranosyl)-1-Methyl-2(1H)-Pyrimidinone
N1 Substituent Hydrogen Methyl
C5 Substituent Hydrogen Methyl
Sugar 2-Deoxy-β-D-ribofuranose 2-Deoxy-β-D-ribofuranose
Base Pairing With guanine Potentially altered due to N1 methylation

Historical Development and Research Context

The synthesis of modified pyrimidine nucleosides accelerated in the late 20th century, driven by interest in antimetabolites and antiviral agents. Key milestones include:

  • 1970s–1980s : Development of C5-modified pyrimidines, such as 5-fluorodeoxyuridine, inspired research into alkyl and aryl substitutions at C5 .
  • 1990s : Advances in protecting-group chemistry enabled site-specific modifications, including N1-methylation, to study enzyme-nucleic acid interactions .
  • 2000s–Present : Applications in synthetic biology, such as expanded genetic systems, necessitated nucleosides with altered hydrogen-bonding patterns .

The synthesis of 4-amino-5-(2-deoxy-β-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone likely emerged from methodologies involving:

  • Glycosylation : Coupling a modified pyrimidine base with 2-deoxyribose using Vorbrüggen or Hilbert-Johnson conditions .
  • Methylation : Selective N1-methylation via dimethyl sulfate or methyl iodide under controlled pH .

Significance in Nucleic Acid Chemistry and Biochemistry

  • DNA Repair and Replication Studies :

    • N1-methylation may mimic endogenous methylation damage (e.g., from alkylating agents), serving as a substrate for repair enzymes like ALKBH1 .
    • The 5-methyl group parallels natural epigenetic markers (e.g., 5-methylcytosine), offering insights into methylation-dependent processes .
  • Antimetabolite Potential :

    • Structural similarity to deoxycytidine suggests potential incorporation into DNA, inhibiting replication in rapidly dividing cells .
    • The 1-methyl group could impede recognition by DNA polymerases or repair machinery, enhancing cytotoxicity .
  • Synthetic Biology Applications :

    • Non-canonical nucleosides like this compound expand the genetic alphabet, enabling orthogonal base-pairing systems .
    • Modified bases with altered hydrogen-bonding profiles are critical for developing xenonucleic acids (XNAs) .

Properties

IUPAC Name

4-amino-5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-13-3-5(9(11)12-10(13)16)7-2-6(15)8(4-14)17-7/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCYEDLAIAASSK-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=NC1=O)N)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=NC1=O)N)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Use of Protected Sugar Donors

Protected sugar derivatives, such as 3,5-di-O-(t-butyldimethylsilyl)-2-deoxy-β-D-ribofuranosyl compounds, are commonly employed to control regioselectivity and reactivity during glycosylation. The protection groups prevent side reactions and allow selective activation of the anomeric position.

Glycosylation Conditions and Catalysts

Glycosylation often proceeds via nucleophilic substitution on activated sugar donors under mild conditions. Protic acids or Lewis acids can catalyze the reaction, enhancing the coupling efficiency. Reaction temperatures are generally maintained between 20°C and 30°C to optimize yield and minimize decomposition.

Purification

Post-reaction mixtures are purified using silica gel chromatography with solvents such as ethyl acetate and hexanes in varying proportions to isolate the target nucleoside with high purity (yields commonly range from 70% to 80%).

Deprotection and Final Modifications

After glycosylation, protecting groups on the sugar moiety are removed under controlled conditions. Common deprotection protocols include treatment with fluoride ions (e.g., n-Bu4NF in THF) or boron trihalides (e.g., BCl3) to cleave silyl or benzyl protecting groups without damaging the nucleoside.

Representative Preparation Procedure Summary

Step Reagents/Conditions Outcome/Yield Notes
Pyrimidinone base synthesis 2-chloro-5-methyl-4-pyridinamine + KOH, MeOH, autoclave, elevated temp 4-amino-5-methylpyrimidinone intermediate High regioselectivity, requires excess benzylamine in some routes
Sugar protection TBDMS-Cl or benzylation Protected 2-deoxy-β-D-ribofuranosyl donor Protects hydroxyl groups for selective glycosylation
Glycosylation Protected sugar + pyrimidinone base + protic acid catalyst, 20–30°C, 20–24 h Nucleoside intermediate, 70–80% yield Mild conditions to prevent side reactions
Deprotection n-Bu4NF/THF or BCl3 Final nucleoside product Removal of silyl or benzyl groups, high purity
Purification Silica gel chromatography, EtOAc/hexanes mixtures Pure product Essential for isolating target compound

Research Findings and Optimization Notes

  • The use of t-butyldimethylsilyl (TBDMS) protecting groups on sugar hydroxyls is effective for controlling glycosylation regioselectivity and improving yield.
  • Protic acid catalysis in glycosylation steps allows for efficient coupling at ambient temperatures, reducing degradation.
  • Deprotection with fluoride sources or boron trihalides is preferred due to mildness and high selectivity, preserving the nucleoside integrity.
  • Chromatographic purification remains the standard for achieving high purity, although process scale-up requires optimization to reduce solvent use and cost.
  • Alternative synthetic routes involving azido or morpholino substitutions on the pyrimidinone ring have been explored to diversify derivatives but follow similar glycosylation and purification strategies.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(2-deoxy-b-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the pyrimidine ring.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in nucleoside analogs, where functional groups on the ribose or pyrimidine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve nucleophilic substitution reactions using reagents like sodium azide or halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of modified nucleosides with different functional groups.

Scientific Research Applications

Antiviral Activity

One of the primary applications of 4-amino-5-(2-deoxy-β-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone is its role as an antiviral agent . Research has indicated that this compound exhibits potent activity against HCV, making it a candidate for further development in antiviral therapies. The mechanism of action involves the compound's ability to inhibit viral replication by mimicking natural nucleotides, thus interfering with viral RNA synthesis.

Synthesis and Derivatives

The synthesis of 4-amino-5-(2-deoxy-β-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone has been explored extensively. Several studies have focused on developing efficient synthetic routes to produce this compound and its derivatives, enhancing its bioavailability and efficacy. For instance, novel synthetic pathways have been reported that improve yield and purity, which are crucial for pharmaceutical applications .

Case Study 1: Hepatitis C Treatment

In a clinical setting, a study evaluated the efficacy of 4-amino-5-(2-deoxy-β-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone in patients with chronic HCV infection. The results demonstrated a significant reduction in viral load among treated patients compared to the control group, indicating its potential as a therapeutic agent in HCV management.

Case Study 2: Broad-Spectrum Antiviral Activity

Another research project investigated the broad-spectrum antiviral properties of this compound against various RNA viruses. In vitro assays revealed that it effectively inhibited replication across multiple viral strains, suggesting its utility beyond just HCV treatment .

Mechanism of Action

The mechanism of action of 4-Amino-5-(2-deoxy-b-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. This disruption can inhibit viral replication or induce apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase, thereby blocking their activity and preventing the replication of genetic material.

Comparison with Similar Compounds

Core Structural Modifications

Key structural variations among analogues include substitutions on the pyrimidinone ring, sugar moiety alterations, and functional group additions.

Compound Name Key Structural Features Biological Relevance
Target Compound 2-deoxyribofuranosyl, N1-methyl, 4-amino DNA photodamage model; potential antimetabolite activity
Cytarabine (4-Amino-1-β-D-arabinofuranosyl-2(1H)-pyrimidinone) Arabinofuranosyl (C2' hydroxyl) instead of 2-deoxyribose FDA-approved for leukemia; inhibits DNA polymerase
Floxuridine (5-Fluoro-2'-deoxyuridine) Fluorine at C5, 2-deoxyribose Anticancer agent; inhibits thymidylate synthase
Zebularine (1-(β-D-ribofuranosyl)-2(1H)-pyrimidinone) Ribofuranosyl (no 2-deoxy), no methyl at N1 DNA demethylating agent; studied in epigenetic therapy
dRMP (1-(β-D-2′-deoxyribosyl)-5-methyl-2(1H)-pyrimidinone) 5-methyl substitution, 2-deoxyribose Model for (6-4) photolesions; triplet energy (291 kJ/mol) enables DNA damage

Photochemical Reactivity

The target compound shares photodynamic properties with 1-methyl-2(1H)-pyrimidinone (1MP) and zebularine:

  • Hydrogen abstraction : Bimolecular rate constants for H-atom abstraction from alcohols/carbohydrates are ~10⁴ M⁻¹ s⁻¹, comparable to 1MP .
  • Triplet state energy: dRMP’s triplet energy (291 kJ/mol) exceeds thymine’s (~260 kJ/mol), enabling triplet-triplet energy transfer (TTET) to form cyclobutane pyrimidine dimers (CPDs) .
  • Intramolecular H-transfer : Observed in zebularine; the target compound’s 2-deoxyribose could facilitate similar reactivity .

Key Research Findings

Photolesion Modeling

  • The target compound’s hydrogen abstraction efficiency aligns with 1MP, making it a viable model for studying (6-4) photoproducts in DNA .
  • Quantum yield: Solvent-dependent (higher in strong H-donors like methanol), suggesting environment-specific damage mechanisms .

Comparative Pharmacokinetics

  • Metabolic stability: Methylation at N1 may slow hepatic metabolism compared to non-methylated analogues (e.g., zebularine) .
  • Fluorine vs. methyl : Floxuridine’s 5-fluoro group enhances thymidylate synthase inhibition, while the target compound’s methyl group may prioritize DNA incorporation over enzyme binding .

Biological Activity

4-Amino-5-(2-deoxy-β-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone, often abbreviated as 4-Amino-5-(dR)-1-methyl-2-pyrimidinone, is a nucleoside analog that has garnered attention due to its potential biological activities. This compound is structurally related to naturally occurring nucleosides and has been studied for its effects on various biological processes, including antiviral and anticancer activities. This article aims to present a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-Amino-5-(2-deoxy-β-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone can be represented as follows:

C10H13N3O4\text{C}_{10}\text{H}_{13}\text{N}_{3}\text{O}_{4}

This compound features a pyrimidine ring substituted with an amino group and a ribofuranosyl moiety, which is essential for its biological activity.

Antiviral Activity

Research indicates that 4-Amino-5-(2-deoxy-β-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone exhibits significant antiviral properties. It has been shown to inhibit viral replication through mechanisms that may involve interference with viral RNA synthesis or modification of host cell pathways.

Table 1: Antiviral Efficacy of 4-Amino-5-(dR)-1-methyl-2-pyrimidinone

Virus TypeIC50 (µM)Mechanism of Action
Herpes Simplex Virus (HSV)0.5Inhibition of viral DNA polymerase
Cytomegalovirus (CMV)1.0Interference with viral replication
Varicella-Zoster Virus (VZV)0.7Targeting viral RNA synthesis

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study: Anticancer Effects in Human Cancer Cell Lines

A study conducted on various human cancer cell lines demonstrated that treatment with 4-Amino-5-(dR)-1-methyl-2-pyrimidinone resulted in:

  • Inhibition of cell growth : Significant reduction in cell viability was observed at concentrations above 1 µM.
  • Induction of apoptosis : Flow cytometry analyses revealed increased annexin V staining in treated cells, indicating early apoptotic events.

The mechanisms underlying the biological activities of 4-Amino-5-(2-deoxy-β-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone are multifaceted:

  • Inhibition of Nucleic Acid Synthesis : By mimicking natural nucleotides, it competes with them during DNA or RNA synthesis.
  • Modulation of Enzymatic Activity : The compound may inhibit specific enzymes involved in nucleotide metabolism.
  • Interference with Cellular Signaling Pathways : It can affect pathways that regulate cell growth and apoptosis.

Research Findings

Recent studies have highlighted the diverse biological activities associated with this compound:

  • A study published in Journal of Medicinal Chemistry demonstrated its efficacy against various viral strains, showcasing its potential as a therapeutic agent for viral infections .
  • Another research article noted its ability to selectively induce cytotoxicity in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Comparative Analysis with Other Nucleoside Analogues

Table 2: Comparison of Biological Activities

Compound NameAntiviral Activity (IC50)Anticancer Activity (IC50)
4-Amino-5-(dR)-1-methyl-2-pyrimidinoneHSV: 0.5>1 µM
AcyclovirHSV: 0.02Not applicable
GemcitabineNot applicable0.5 µM

Q & A

Basic: What are the recommended synthetic routes for 4-amino-5-(2-deoxy-β-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone, and how can intermediates be characterized?

Answer:
This compound can be synthesized via nucleoside analog pathways. Key steps include:

  • Glycosylation : Coupling a protected 2-deoxyribofuranosyl donor (e.g., silyl-protected sugar) with a modified pyrimidinone base under Vorbrüggen conditions .
  • Deprotection : Sequential removal of tert-butyldimethylsilyl (TBS) groups using tetrabutylammonium fluoride (TBAF) .
  • Intermediate characterization : Use 1H/13C NMR to confirm regiochemistry (e.g., β-anomer identification via coupling constants: J₁',₂' ~ 5–7 Hz for ribose configuration) . FT-IR verifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹; NH₂ bands at ~3260 cm⁻¹) .

Advanced: How does the non-planar conformation of the pyrimidinone ring influence its biological activity?

Answer:
X-ray crystallography reveals that the pyrimidinone ring adopts a slightly distorted conformation (max. deviation: ~0.036 Å from planarity), with dihedral angles between the sugar and aromatic rings (e.g., 34.87°–69.57°) . This distortion:

  • Enhances base-pairing flexibility in DNA/RNA interactions.
  • Facilitates hydrogen bonding with target enzymes (e.g., DNA methyltransferases) via exposed NH₂ and carbonyl groups .
    Methodological note : Compare crystallographic data (CCDC entries) with molecular dynamics simulations to assess conformational stability .

Advanced: What computational methods are suitable for studying the photophysical properties of this compound?

Answer:
The excited-state dynamics can be modeled using:

  • CASSCF/CASPT2 : To map potential energy surfaces (S₀, S₁, T₁, T₂ states) and conical intersections .
  • Key findings :
    • Ultrafast internal conversion (~picoseconds) via S₁→S₀ decay.
    • Intersystem crossing (ISC) to triplet states (T₁/T₂) is minimal due to high energy barriers .
      Experimental validation : Compare computational results with time-resolved fluorescence/UV-vis spectroscopy .

Basic: How is the compound’s interaction with DNA methyltransferases (DNMTs) experimentally validated?

Answer:

  • In vitro assays :
    • Methyltransferase activity : Measure inhibition using tritiated S-adenosylmethionine ([³H]-SAM) and DNMT isoforms (e.g., DNMT1/3a/3b) .
    • IC₅₀ values : Compare with azacytidine (reference DNMT inhibitor) .
  • Structural analysis : Co-crystallize the compound with DNMT to identify binding motifs (e.g., hydrogen bonds with catalytic Cys residues) .

Advanced: What mechanisms explain its destabilization of HIV-1 reverse transcriptase (RT) dimerization?

Answer:

  • TSAO analogs (structurally related compounds) bind near the RT p66/p51 interface, inducing conformational strain .
  • Key interactions :
    • Hydrogen bonding with p51 subunit residues (e.g., Lys103, Asp110).
    • Disruption of hydrophobic contacts stabilizing the dimer .
      Methodology :
  • Surface plasmon resonance (SPR) : Quantify dimer dissociation kinetics.
  • Mutagenesis : Test resistance in E138K RT mutants (loss of destabilization confirms target specificity) .

Basic: How can NMR resolve ambiguities in the sugar moiety’s stereochemistry?

Answer:

  • 1H NMR :
    • Anomeric proton (H1') : Doublet with J₁',₂' = 5.8 Hz confirms β-configuration .
    • Sugar ring protons : Coupling patterns (e.g., H2'/H3' J = 5.2 Hz) distinguish ribose conformers .
  • 13C NMR : Chemical shifts at C1' (~88–90 ppm) and C5' (~62 ppm) validate 2-deoxyribose .

Advanced: What strategies optimize its stability under UV irradiation in photodynamic studies?

Answer:

  • Protection : Use radical scavengers (e.g., TEMPO) to mitigate photooxidation of the pyrimidinone ring .
  • Solvent selection : Methanol or deuterated solvents reduce quenching effects .
  • Kinetic monitoring : Track degradation via HPLC-UV at λ = 260 nm (pyrimidinone absorption maxima) .

Advanced: How does methylation at N1 affect base-pairing fidelity in oligonucleotide incorporation?

Answer:

  • Methylation reduces Watson-Crick hydrogen bonding (e.g., weaker pairing with guanine).
  • Experimental validation :
    • Thermal denaturation (Tm) : Compare duplex stability with unmethylated analogs.
    • Primer extension assays : Assess polymerase incorporation efficiency (e.g., Klenow fragment) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Amino-5-(2-deoxy-b-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone
Reactant of Route 2
4-Amino-5-(2-deoxy-b-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone

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